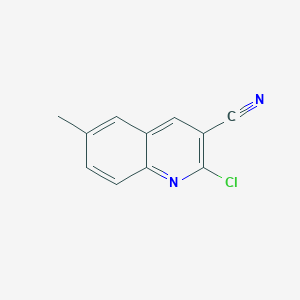

2-Chloro-6-methylquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-2-3-10-8(4-7)5-9(6-13)11(12)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNJYVWUJJNMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351685 | |

| Record name | 2-Chloro-6-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

483287-37-2 | |

| Record name | 2-Chloro-6-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483287-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-methylquinoline-3-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-6-methylquinoline-3-carbonitrile, a key heterocyclic building block for pharmaceutical research and development. While a specific CAS number for this compound is not prominently listed in major chemical databases, this paper outlines its logical synthesis from the well-documented precursor, 2-Chloro-6-methylquinoline-3-carbaldehyde (CAS No. 73568-27-1). We will explore its physicochemical properties, provide detailed, field-proven synthetic protocols, analyze its chemical reactivity, and discuss its potential applications as a versatile scaffold in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of the quinoline core.

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of specific functional groups onto this heterocyclic system allows for the fine-tuning of a molecule's pharmacological profile.

This compound is a particularly valuable derivative. It possesses three key features for chemical diversification:

-

An activated chloro group at the 2-position, prime for nucleophilic aromatic substitution (SNAr).

-

A nitrile moiety at the 3-position, which can be hydrolyzed, reduced, or converted into other functional groups.

-

A methyl group at the 6-position, which can modulate lipophilicity and metabolic stability.

This combination makes it an exemplary scaffold for creating diverse chemical libraries aimed at discovering new drug candidates. This guide provides the necessary technical information to synthesize, handle, and strategically utilize this potent intermediate.

Physicochemical and Structural Data

The properties of the target compound are derived from its structure, while data for its direct precursor are provided for reference.

| Property | This compound | 2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor) |

| CAS Number | Not readily available | 73568-27-1 |

| Molecular Formula | C₁₁H₇ClN₂ | C₁₁H₈ClNO[2] |

| Molecular Weight | 202.64 g/mol | 205.64 g/mol [2] |

| Appearance | Predicted: White to off-white solid | White solid[3] |

| Melting Point | Not available | 120-125 °C |

| InChI Key | Predicted: ZVARLWRJGGQKTO-UHFFFAOYSA-N | FSLNYYZJXMGKHK-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process starting from commercially available N-(4-tolyl)acetamide. The first step involves the well-established Vilsmeier-Haack reaction to construct the quinoline ring system, followed by the conversion of the resulting aldehyde to the target nitrile.

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (CAS: 73568-27-1)

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[3][4] In this case, N-(p-tolyl)acetamide reacts with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) to yield the chloro-formyl-quinoline intermediate.

Causality and Experimental Insight:

-

Vilsmeier Reagent (POCl₃ + DMF): POCl₃ activates the carbonyl oxygen of DMF, creating the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the key formylating agent.

-

Cyclization: The reaction proceeds through electrophilic substitution onto the acetanilide, followed by an intramolecular cyclization and subsequent dehydration and chlorination to form the stable quinoline ring.[5]

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and performed at low temperatures (0-5 °C) to ensure stability. The subsequent reaction with the acetanilide requires heating (e.g., 353 K or 80 °C) to drive the cyclization to completion.[4][6]

Detailed Protocol:

-

In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~7.0 eq) to N,N-dimethylformamide (DMF, ~3.0 eq) at 0-5 °C with constant stirring.[6]

-

Once the addition is complete, add N-(4-tolyl)acetamide (1.0 eq) to the prepared reagent.[6]

-

Heat the reaction mixture to 80-90 °C (353 K) and maintain for 10-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][6]

-

After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.[6]

-

The precipitated white product is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent mixture such as petroleum ether/ethyl acetate to yield pure 2-Chloro-6-methylquinoline-3-carbaldehyde.[6]

Step 2: Conversion to this compound

The conversion of an aldehyde to a nitrile is a standard transformation. A robust method involves the formation of an aldoxime intermediate, followed by dehydration.[7]

Causality and Experimental Insight:

-

Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in a condensation reaction to form the corresponding aldoxime. The reaction is often catalyzed by a mild base to neutralize the HCl released.

-

Dehydration: A dehydrating agent, such as thionyl chloride (SOCl₂), acetic anhydride, or trifluoroacetic anhydride, is used to eliminate water from the oxime, yielding the nitrile. Thionyl chloride in DMF is an effective system for this transformation.[7]

Detailed Protocol:

-

Dissolve 2-Chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or DMF.

-

Add hydroxylamine hydrochloride (~1.2 eq) and a base such as sodium acetate or pyridine (~1.2 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting aldehyde.

-

Isolate the intermediate oxime or proceed directly by adding the crude reaction mixture to a solution of thionyl chloride (SOCl₂) in DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the dehydration is complete (monitored by TLC).

-

Perform an aqueous work-up by pouring the reaction mixture into ice water and neutralizing with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

A-Z in-depth technical guide on the synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile from N-(4-tolyl)acetamide

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile from N-(4-tolyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the multi-step synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The synthetic pathway commences with the readily available starting material, N-(4-tolyl)acetamide. The core of the synthesis involves a Vilsmeier-Haack cyclization to construct the quinoline scaffold, yielding the intermediate 2-Chloro-6-methylquinoline-3-carbaldehyde. Subsequent transformation of the aldehyde functionality into a nitrile group completes the synthesis. This guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and discusses critical process parameters to ensure reproducible and efficient synthesis.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are privileged heterocyclic motifs that form the core structure of a wide array of natural products and synthetic pharmaceuticals. Their rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites have led to their extensive use in drug discovery. Compounds bearing the quinoline nucleus exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

Target Molecule: this compound

This compound is a highly versatile intermediate. The chloro substituent at the 2-position is an excellent leaving group, amenable to nucleophilic substitution, allowing for the introduction of various functionalities. The carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex fused heterocyclic systems. This dual functionality makes it a strategic synthon for generating diverse chemical libraries for drug screening.

Synthetic Strategy Overview

The synthesis is designed as a robust three-step process, beginning with the preparation of the Vilsmeier-Haack substrate.

-

Step 1: Acylation. Synthesis of the starting material, N-(4-tolyl)acetamide, from p-toluidine.

-

Step 2: Vilsmeier-Haack Reaction. Cyclization of N-(4-tolyl)acetamide using a Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide) to form the key intermediate, 2-Chloro-6-methylquinoline-3-carbaldehyde.[1]

-

Step 3: Nitrile Formation. Conversion of the 3-formyl group of the intermediate to the final 3-carbonitrile product.

This approach is efficient, scalable, and utilizes readily available commercial reagents.

Mechanistic Insights: The Vilsmeier-Haack Cyclization

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds.[2]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Attack and Intramolecular Cyclization

The N-(4-tolyl)acetamide substrate, while an amide, possesses an aromatic ring activated by the acetamido group. The Vilsmeier reagent undergoes an electrophilic aromatic substitution onto the electron-rich benzene ring, ortho to the activating acetamido group. This is followed by a crucial intramolecular cyclization where the nitrogen of the acetamido group attacks the iminium carbon. Subsequent dehydration and tautomerization lead to the formation of the quinoline ring system. The use of POCl₃ facilitates both the formation of the Vilsmeier reagent and the chlorination at the 2-position of the newly formed quinoline ring.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Overall synthetic workflow from p-toluidine to the target nitrile.

Experimental Protocols

Synthesis of N-(4-tolyl)acetamide (Starting Material)

Rationale: This initial acylation step protects the amine and provides the necessary acetyl group for the subsequent cyclization. Acetic anhydride is a safe and efficient acetylating agent for this purpose.

Procedure:

-

To a 250 mL round-bottom flask, add p-toluidine (10.7 g, 0.1 mol) and 50 mL of 10% aqueous acetic acid.

-

Stir the mixture to form a fine slurry.

-

While stirring vigorously, add acetic anhydride (11.2 mL, 0.12 mol) dropwise over 15 minutes.

-

After the addition is complete, stir the mixture at room temperature for an additional 60 minutes.

-

Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

-

The product is typically of sufficient purity for the next step. If desired, recrystallization from ethanol/water can be performed.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

Rationale: This is the key ring-forming step. The reaction must be performed under anhydrous conditions, and temperature control is critical during the formation of the Vilsmeier reagent to prevent decomposition. The molar excess of the Vilsmeier reagent ensures complete conversion of the substrate.

Procedure:

-

In a 500 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃) (30 mL, 0.32 mol) dropwise to the DMF via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

-

Add N-(4-tolyl)acetamide (14.9 g, 0.1 mol) portion-wise to the cold Vilsmeier reagent over 20 minutes.

-

Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath.

-

Maintain the reaction at this temperature for 4-6 hours, monitoring progress by TLC (thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Continue stirring for 30 minutes.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

-

Collect the solid product by vacuum filtration, wash extensively with water (4 x 100 mL), and dry under vacuum to yield the crude 2-Chloro-6-methylquinoline-3-carbaldehyde.[2]

Synthesis of this compound (Nitrile Formation)

Rationale: This transformation is efficiently achieved in a one-pot, two-step sequence. First, the aldehyde is converted to its corresponding aldoxime with hydroxylamine. Second, the aldoxime is dehydrated without isolation to yield the nitrile. Thionyl chloride is an effective dehydrating agent for this purpose.[3]

Procedure:

-

In a 250 mL round-bottom flask, suspend 2-Chloro-6-methylquinoline-3-carbaldehyde (10.3 g, 0.05 mol) in 100 mL of ethanol.

-

Add hydroxylamine hydrochloride (4.2 g, 0.06 mol) and sodium acetate (6.2 g, 0.075 mol) to the suspension.

-

Heat the mixture to reflux for 2 hours. The formation of the intermediate oxime can be monitored by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate, dry dropping funnel, prepare a solution of thionyl chloride (5.5 mL, 0.075 mol) in 20 mL of anhydrous DMF.

-

Add the thionyl chloride/DMF solution dropwise to the cold reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Pour the reaction mixture into 400 mL of ice-cold water.

-

A precipitate will form. Stir for 20 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

Diagram: Vilsmeier-Haack Cyclization Mechanism

Caption: Key mechanistic stages of the Vilsmeier-Haack reaction.

Process Parameters and Data

Optimizing reaction conditions is crucial for achieving high yield and purity.

Stoichiometry and Reagent Roles

-

POCl₃/DMF Ratio: A molar excess of POCl₃ relative to DMF is often used to ensure the complete formation of the Vilsmeier reagent. A typical ratio is 3-5 equivalents of POCl₃ to 1 equivalent of the acetanilide substrate.

-

Hydroxylamine: A slight excess (1.2-1.5 equivalents) is used in the nitrile formation step to ensure complete conversion of the aldehyde to the oxime.

-

Dehydrating Agent: An excess of the dehydrating agent (e.g., thionyl chloride) is required to drive the dehydration of the oxime to completion.

Critical Process Parameters

-

Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and requires strict temperature control (0-10 °C) to prevent degradation.

-

Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used.

-

Reaction Time: Reaction times for the Vilsmeier cyclization can vary based on the substrate's reactivity. Monitoring by TLC is essential to determine the point of completion.

Data Summary

| Compound | Formula | Mol. Weight | Typical Yield | M.P. (°C) |

| N-(4-tolyl)acetamide | C₉H₁₁NO | 149.19 | >90% | 146-149 |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | 65-75% | 172-174 |

| This compound | C₁₁H₇ClN₂ | 202.64 | 70-85% | ~180-184 |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Thionyl Chloride (SOCl₂): Also corrosive and water-reactive. Handle with the same precautions as POCl₃.

-

N,N-Dimethylformamide (DMF): A potential hepatotoxin and reproductive hazard. Avoid inhalation and skin contact.

-

Work-up: The quenching of the Vilsmeier reaction mixture with ice is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously in a fume hood.

Waste Disposal: All waste materials, including aqueous layers from work-up and solvent washes, should be neutralized and disposed of in accordance with institutional and local environmental regulations.

Conclusion

The described synthetic route provides a reliable and scalable method for the preparation of this compound from N-(4-tolyl)acetamide. By understanding the underlying Vilsmeier-Haack mechanism and carefully controlling critical process parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and materials science. The protocols are robust and utilize standard laboratory techniques and reagents.

References

A Technical Guide to the Vilsmeier-Haack Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides an in-depth technical overview of its application in the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. We will explore the underlying mechanism, provide a detailed and validated experimental protocol, discuss critical process parameters, and offer insights into troubleshooting and optimization. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug development, enabling the reliable and efficient production of this key intermediate.

Introduction: Strategic Importance of the Quinoline Scaffold

Quinoline derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline ring is therefore of paramount importance. The introduction of a formyl (-CHO) group, particularly at the C-3 position, provides a versatile synthetic handle for further molecular elaboration. The Vilsmeier-Haack reaction stands out as one of the most efficient methods for achieving this transformation, offering a direct route to key aldehyde intermediates from readily available precursors.[1]

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The overall transformation is an electrophilic aromatic substitution.[2][3] However, the electrophile is not a simple formyl cation but a more complex species known as the Vilsmeier reagent. The reaction proceeds in three main stages:

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphoryl chloride (POCl₃).[4] DMF, a seemingly simple solvent, acts as the formyl source. Its oxygen atom attacks the electrophilic phosphorus center of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺. This is the active electrophile, often referred to as the Vilsmeier reagent.[5][6]

Stage 2: Electrophilic Attack and Cyclization The synthesis of the quinoline ring system itself is achieved through a Vilsmeier-Haack cyclization of an N-arylacetamide (in this case, N-(4-methylphenyl)acetamide, or 4'-methylacetanilide).[7] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, driven by the nucleophilic character of the enolizable acetamide, forms the heterocyclic ring. This process is followed by dehydration and chlorination, facilitated by the excess POCl₃ in the reaction medium, to yield the stable 2-chloroquinoline aromatic system.[1]

Stage 3: Hydrolysis to the Aldehyde The immediate product of the electrophilic attack is a complex iminium salt intermediate. This species is stable under the anhydrous reaction conditions but is readily hydrolyzed during aqueous work-up.[8][9] The addition of water to the iminium carbon, followed by the elimination of dimethylamine, liberates the final aldehyde product.[9]

Reaction Mechanism Overview

Caption: High-level overview of the Vilsmeier-Haack reaction stages.

Experimental Protocol: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

This protocol is based on established literature procedures for the Vilsmeier-Haack cyclization of acetanilides.[10][11]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Notes |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent | 9.6 mL (0.125 mol) | Anhydrous grade is essential. |

| Phosphoryl chloride (POCl₃) | 153.33 | 7.0 | 32.2 mL (0.35 mol) | Freshly distilled, handle with extreme care. |

| 4'-Methylacetanilide | 149.19 | 1.0 | 7.46 g (0.05 mol) | Ensure it is dry. |

| Crushed Ice / Ice Water | 18.02 | - | 200-300 mL | For quenching the reaction. |

| Ethyl Acetate | 88.11 | - | As needed | For recrystallization. |

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (9.6 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Addition of POCl₃: Add phosphoryl chloride (32.2 mL) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, cooled addition prevents overheating and potential side reactions.

-

Addition of Substrate: Once the POCl₃ addition is complete, add the 4'-methylacetanilide (7.46 g) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Heating: After a 5-10 minute interval, remove the ice bath and heat the reaction mixture in a pre-heated oil bath to 70-80 °C. Maintain this temperature with continuous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: Monitoring by TLC ensures the reaction is driven to completion, maximizing yield and minimizing unreacted starting material.

-

Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In a separate large beaker, prepare 200-300 mL of crushed ice/ice water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reactive POCl₃ and hydrolyzes the iminium intermediate to the aldehyde, which typically precipitates as a solid.

-

Isolation: Isolate the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. Recrystallize the solid from ethyl acetate to afford pure 2-chloro-6-methylquinoline-3-carbaldehyde as a crystalline solid.[10][12]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Data, Troubleshooting, and Safety

Expected Results

-

Appearance: Pale yellow to off-white crystalline solid.

-

Yield: Typically in the range of 60-80%, depending on reaction scale and purity of reagents.

-

Melting Point: Literature values are in the range of 148-150 °C.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature (to 90°C). Confirm completion with TLC. |

| Moisture in reagents. | Use anhydrous DMF and freshly distilled POCl₃. Ensure glassware is oven-dried. | |

| Loss during work-up. | Ensure complete precipitation by stirring the quenched mixture for an extended period (30-60 min) at low temperature before filtering. | |

| Dark/Tarry Product | Reaction temperature too high. | Maintain strict temperature control during reagent addition and heating phases. |

| Impure starting materials. | Recrystallize the 4'-methylacetanilide before use. | |

| No Product Formation | Inactive Vilsmeier reagent. | Ensure the POCl₃ is of high quality. Prepare the reagent in situ and use it immediately. |

| Incorrect substrate. | Verify the identity and purity of the starting acetanilide. |

Safety Considerations

-

Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient stirring, and in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient synthetic route to 2-chloro-6-methylquinoline-3-carbaldehyde from N-(4-methylphenyl)acetamide. By understanding the reaction mechanism and carefully controlling key experimental parameters such as temperature, reagent stoichiometry, and moisture, researchers can reliably produce this valuable intermediate in good yield. The resulting aldehyde is a versatile platform for the synthesis of more complex quinoline-based molecules, making this reaction a critical tool in the arsenal of medicinal and synthetic chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. ijsr.net [ijsr.net]

- 12. researchgate.net [researchgate.net]

The Quinoline Core Reimagined: 2-Chloro-6-methylquinoline-3-carbonitrile as a Master Key for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Within this privileged class, 2-chloro-6-methylquinoline-3-carbonitrile emerges as a particularly versatile and powerful building block. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chloro group and a modifiable carbonitrile—provides an exceptional platform for generating diverse molecular libraries. This guide delves into the synthesis, reactivity, and application of this key intermediate, offering field-proven insights and detailed protocols to empower researchers in the rational design of next-generation therapeutics, from kinase inhibitors to antimicrobial agents.

Core Attributes: Why this compound?

The utility of this building block is rooted in its distinct chemical personality. The quinoline ring system itself is a bioisostere for naphthalene and is frequently found in natural products and synthetic drugs, known to intercalate with DNA and interact with enzyme active sites.[1][3] The specific functionalization of this compound offers a tripartite advantage for drug design:

-

The C2-Chloro Group: This is the primary reactive handle. Positioned on an electron-deficient pyridine ring, this chlorine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles (amines, thiols, alcohols). This allows for the systematic introduction of diverse side chains crucial for modulating potency, selectivity, and pharmacokinetic properties.

-

The C3-Nitrile Group: The nitrile is a versatile functional group. It can be maintained as a hydrogen bond acceptor, hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further avenues for structural modification and interaction with biological targets.

-

The C6-Methyl Group: This substituent provides a subtle yet important contribution. It enhances lipophilicity and can engage in beneficial van der Waals interactions within protein binding pockets, often improving target affinity and metabolic stability.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO | [4] |

| Molecular Weight | 205.64 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 120-125 °C | |

| CAS Number | 73568-27-1 | [4] |

Synthesis of the Building Block: A Validated Protocol

The most reliable and widely cited method for synthesizing this compound is through a Vilsmeier-Haack reaction, a powerful formylation method that builds the heterocyclic ring system in a one-pot procedure.[5][6]

Workflow for Synthesis via Vilsmeier-Haack Reaction

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-methylquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-6-methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise structural features through spectroscopic analysis is paramount for rational drug design and development. This document offers a predictive but expertly grounded elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles and comparative analysis with structurally related analogues.

Introduction and Molecular Structure

This compound belongs to a class of compounds known for their versatile chemical reactivity and diverse biological activities. The molecule incorporates a quinoline core, which is a fusion of a benzene ring and a pyridine ring. The key functional groups that dictate its spectroscopic and chemical behavior are the chloro group at the 2-position, the carbonitrile (cyano) group at the 3-position, and the methyl group at the 6-position. These substituents create a unique electronic environment that is reflected in its spectral data.

Accurate structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture, confirm purity, and provide insights into the electronic and bonding characteristics of a molecule.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.

Rationale for Predictions:

-

H4: This proton is on the pyridine ring, adjacent to the electron-withdrawing nitrile group and part of the quinoline system. It is expected to be the most deshielded aromatic proton, appearing as a sharp singlet at a high chemical shift.

-

Aromatic Protons (H5, H7, H8): These protons on the benzene ring will show characteristic splitting patterns. H8 is ortho to the ring nitrogen, leading to a downfield shift. H5 is meta to the nitrogen and ortho to the methyl group. H7 is ortho to the methyl group. This will result in a complex multiplet or distinct doublet/singlet signals in the aromatic region.

-

Methyl Protons (-CH₃): The methyl group at C6 will appear as a singlet in the typical alkyl-aromatic region, shifted slightly downfield due to its attachment to the quinoline ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H4 | 8.3 - 8.6 | Singlet (s) | 1H |

| H8 | 8.0 - 8.2 | Doublet (d) | 1H |

| H5 | 7.8 - 8.0 | Singlet (s) or Doublet (d) | 1H |

| H7 | 7.6 - 7.8 | Doublet (d) | 1H |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | 3H |

Standard Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the diverse electronic environments, all 12 carbon atoms in this compound are expected to be chemically non-equivalent and thus produce distinct signals.

Rationale for Predictions:

-

Quaternary Carbons (C2, C3, C4a, C6, C8a): These carbons, lacking directly attached protons, will typically show weaker signals. C2, bonded to both chlorine and nitrogen, will be significantly deshielded. C3, attached to the nitrile and chloro-substituted carbon, will also be downfield. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range.[1]

-

Aromatic CH Carbons (C4, C5, C7, C8): These will appear in the typical aromatic region (120-140 ppm). Their specific shifts are influenced by their position relative to the nitrogen atom and the substituents.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region at the most upfield position.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C4 | 138 - 142 |

| C6 | 136 - 140 |

| C8a | 145 - 148 |

| C4a | 128 - 132 |

| C5 | 126 - 130 |

| C7 | 133 - 137 |

| C8 | 125 - 129 |

| C3 | 110 - 114 |

| C≡N | 116 - 119 |

| -CH₃ | 21 - 24 |

Standard Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz (or higher) spectrometer, operating at approximately 100 MHz for ¹³C.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Rationale for Predictions: The IR spectrum will be dominated by a few key absorptions:

-

C≡N Stretch: The nitrile group will exhibit a sharp, medium-to-strong intensity band. This is a highly characteristic absorption.

-

Aromatic C-H Stretch: These will appear as a group of weak to medium bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl group C-H stretches will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretches: The quinoline ring system will show several bands in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.

-

C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region and can sometimes be difficult to assign definitively.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Medium-Strong |

| Aromatic C=C/C=N Stretches | 1610 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Standard Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Rationale for Predictions:

-

Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (C₁₂H₈ClN₂). A crucial feature will be the isotopic peak at M+2, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

-

Fragmentation Pathway: Under Electron Ionization (EI), the molecular ion is expected to undergo fragmentation. A plausible pathway, based on the fragmentation of similar chloro- and cyano-substituted aromatic compounds, involves the initial loss of a chlorine radical or a hydrogen cyanide (HCN) molecule.[2] Subsequent fragmentation would involve the breakdown of the quinoline ring system.

Predicted Fragmentation:

-

m/z 202/204: Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺.

-

m/z 167: Loss of a chlorine radical ([M-Cl]⁺). This is often a very prominent peak.

-

m/z 175: Loss of HCN ([M-HCN]⁺).

-

m/z 140: Loss of both Cl and HCN ([M-Cl-HCN]⁺).

Caption: Predicted major fragmentation pathway for this compound.

Standard Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus mass-to-charge ratio (m/z).

Summary and Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted data in the tables and the rationale provided are based on fundamental principles of spectroscopic interpretation and comparison with closely related molecules. This information serves as a robust reference for researchers working on the synthesis, characterization, and application of this compound and its derivatives. Any experimentally obtained data should be compared against these predictions to confirm the identity and purity of the synthesized material. The provided standard protocols offer a reliable framework for acquiring high-quality spectroscopic data.

References

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 2-Chloro-6-methylquinoline-3-carbonitrile

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Within this esteemed class, 2-Chloro-6-methylquinoline-3-carbonitrile and its analogues have emerged as compounds of significant interest, demonstrating a spectrum of biological activities, most notably in the realms of antibacterial and anticancer research. However, the precise molecular mechanisms underpinning these effects remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding and delineates a strategic, protocol-driven approach for researchers and drug development professionals to systematically elucidate the mechanism of action of this compound in biological systems. We will explore potential molecular targets, propose signaling pathway interactions, and offer detailed experimental workflows designed to yield definitive mechanistic insights.

Introduction: The Quinoline Core and Its Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous quinoline-based drugs with applications ranging from antimalarials like chloroquine to potent antibacterial agents such as ciprofloxacin.[2] The diverse biological activities exhibited by quinoline derivatives are largely dependent on the nature and position of their substitutions.[3]

This compound is a synthetic derivative that has garnered attention for its potential as a lead compound in developing new therapeutics. While extensive research has been conducted on the synthesis and preliminary biological screening of related compounds, a definitive mechanism of action for this specific molecule has yet to be fully elucidated. This guide aims to bridge that gap by proposing testable hypotheses based on the established activities of analogous compounds and providing the experimental frameworks to validate them.

Postulated Mechanisms of Action and Investigative Frameworks

Based on the existing body of literature for quinoline-3-carbonitrile derivatives, we can postulate several primary mechanisms of action for this compound. This section will delve into these hypotheses and present detailed protocols for their investigation.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

A compelling hypothesis for the antibacterial action of quinoline derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] This enzyme is a well-established target for the quinolone class of antibiotics.[2] A study on a related quinoline-3-carbonitrile derivative, QD4, demonstrated a strong interaction with DNA gyrase, suggesting a probable mechanism of action.[2][4]

The following workflow outlines the steps to determine if this compound acts as a DNA gyrase inhibitor.

Caption: Workflow to investigate DNA gyrase inhibition.

Objective: To determine the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

-

This compound dissolved in DMSO

-

Ciprofloxacin (positive control)

-

DMSO (vehicle control)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

Assay buffer

-

Relaxed pBR322 DNA (final concentration ~10-20 nM)

-

Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include controls with ciprofloxacin and DMSO.

-

-

Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to interact with the enzyme.

-

Add DNA gyrase (final concentration ~1-2 units) to each tube.

-

Initiate the reaction by adding ATP (final concentration ~1 mM).

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel and visualize the DNA bands under UV light.

Interpretation of Results:

-

In the absence of an inhibitor (DMSO control), the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the agarose gel.

-

An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

-

The concentration-dependent inhibition can be used to determine the IC50 value of the compound.

Anticancer Activity: Targeting Key Signaling Pathways

The quinoline scaffold is a common feature in many anticancer agents that target various aspects of tumor progression.[3] Derivatives of 2-chloroquinoline have demonstrated cytotoxic effects against a range of cancer cell lines, including HepG-2, HCT-116, MCF-7, and PC3.[5] Potential mechanisms include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[3]

Caption: Potential anticancer signaling pathways targeted by the compound.

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous control cell line (e.g., MCF-10A).

-

Complete cell culture medium.

-

MTT or similar cell viability assay reagent.

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Flow cytometer.

-

This compound dissolved in DMSO.

-

Staurosporine or doxorubicin (positive control for apoptosis).

Procedure (MTT Assay for Cytotoxicity):

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Procedure (Annexin V/PI Staining for Apoptosis):

-

Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Interpretation of Results:

-

A dose- and time-dependent decrease in cell viability in the MTT assay indicates cytotoxic activity.

-

In the flow cytometry analysis:

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

A significant increase in these populations compared to the control indicates that the compound induces apoptosis.

-

Quantitative Data Summary

| Compound Class | Target/Cell Line | Reported IC50 | Reference |

| Quinoline-3-carbonitrile derivative (QD4) | E. coli (MIC) | 4 µg/mL | [6] |

| 4-Anilinoquinoline-3-carbonitrile | EGFR Kinase | 7.5 nM | [7] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | EGFR | 71 nM | [8] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | HER-2 | 31 nM | [8] |

| Chloro-methylquinazolinone derivative | HCT Cell Line | 8.00 µM | [9] |

Conclusion and Future Directions

This compound stands as a promising chemical entity with the potential for development as either an antibacterial or an anticancer agent. The current body of evidence, primarily drawn from analogous compounds, strongly suggests that its mechanism of action likely involves the inhibition of critical enzymes such as bacterial DNA gyrase or cellular kinases and topoisomerases.

The investigative frameworks and detailed protocols provided in this guide offer a clear and logical path for researchers to systematically unravel the precise molecular interactions of this compound. Future research should focus on a multi-pronged approach, combining in vitro enzymatic assays with cell-based studies to not only identify the primary molecular target(s) but also to delineate the downstream effects on cellular signaling pathways. Elucidating the definitive mechanism of action will be paramount in advancing this compound through the drug discovery pipeline.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

Navigating the Solubility Landscape of 2-Chloro-6-methylquinoline-3-carbonitrile: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, with physicochemical properties often acting as critical determinants of success. Among these, solubility stands as a paramount parameter, directly influencing a compound's bioavailability, processability, and ultimate efficacy. This technical guide is dedicated to a specific molecule of interest in medicinal chemistry: 2-Chloro-6-methylquinoline-3-carbonitrile. While this compound holds potential as a scaffold in drug design, a significant knowledge gap exists in the public domain regarding its solubility in common organic solvents.

This document, therefore, takes a unique approach. In the absence of established quantitative data, we provide a robust framework for researchers to empirically determine the solubility of this compound. We will delve into a theoretical prediction of its solubility based on its molecular structure, followed by detailed, field-proven experimental protocols. This guide is designed to empower researchers with the necessary tools and understanding to generate reliable and reproducible solubility data, a crucial step in the early-stage development of any potential pharmaceutical candidate.

The Compound in Focus: this compound

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific structural features of this molecule—a planar quinoline core, a chloro substituent at the 2-position, a methyl group at the 6-position, and a polar carbonitrile group at the 3-position—collectively dictate its physicochemical behavior.

An understanding of these functional groups is the first step in predicting how the molecule will interact with various solvents:

-

Quinoline Core: The fused aromatic ring system is inherently hydrophobic and will favor interactions with nonpolar and aromatic solvents.

-

2-Chloro Group: This electronegative substituent adds to the molecule's hydrophobicity.

-

6-Methyl Group: A small, nonpolar alkyl group that further contributes to the hydrophobic character.

-

3-Carbonitrile Group (-C≡N): This is a strongly polar and electron-withdrawing group. The nitrogen atom can act as a hydrogen bond acceptor.

The interplay between the largely nonpolar backbone and the polar nitrile functionality suggests a complex solubility profile, making experimental determination essential.

Theoretical Solubility Profile: An Educated Prediction

Based on the "like dissolves like" principle, we can formulate a hypothesis regarding the solubility of this compound in a range of common organic solvents. This prediction serves as a starting point for solvent selection in experimental studies.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The aromatic quinoline core and alkyl/chloro substituents should interact favorably with these nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents can interact with the polar carbonitrile group via dipole-dipole interactions without the steric hindrance of hydrogen bonding donors. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While the carbonitrile group can accept hydrogen bonds, the large hydrophobic scaffold of the molecule is likely to limit solubility in these solvents. |

| Aqueous | Water | Poor to Insoluble | The predominantly hydrophobic nature of the molecule suggests very limited solubility in water. |

This theoretical assessment underscores the necessity for empirical testing to quantify the solubility across this spectrum of solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are established and robust methods for determining the equilibrium solubility of a solid organic compound in a solvent.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

This method is widely accepted for determining the thermodynamic equilibrium solubility of a compound.

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

-

Preparation:

-

Add an excess amount of crystalline this compound to several sealed vials (e.g., 20 mL screw-cap vials). The excess solid is crucial to ensure a saturated solution is formed.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Place the vials in a calibrated thermostatic shaker or rotating wheel, maintaining a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solute (g) / Volume of solvent in the aliquot (L))

-

The following diagram illustrates the workflow for the shake-flask method:

Caption: Workflow for the Gravimetric Shake-Flask Solubility Determination Method.

Spectroscopic Method (UV-Vis): For High-Throughput Screening

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a faster method for determining solubility, which is particularly useful for screening multiple solvents.

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first generated using standard solutions of known concentrations. The concentration of the saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to find the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a stock solution of the compound in the solvent of interest with a precisely known concentration.

-

Perform serial dilutions to create a series of at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear (R² > 0.99).

-

-

Prepare Saturated Solutions:

-

Follow steps 1-3 of the Shake-Flask method (Section 3.1.2).

-

-

Sample Analysis:

-

Withdraw and filter an aliquot of the supernatant as described in the Shake-Flask method.

-

Dilute the filtered saturated solution with a known factor of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

A Logical Approach to Solvent Selection

For a novel compound, a systematic approach to solvent selection is recommended to efficiently map its solubility profile. The following diagram outlines a logical progression from nonpolar to polar solvents.

Caption: A systematic approach for selecting solvents for solubility testing.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing your results.

Table 2: Experimental Solubility Data for this compound

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Toluene | Nonpolar | 25 | Gravimetric | ||

| e.g., Acetone | Polar Aprotic | 25 | UV-Vis | ||

| e.g., Ethanol | Polar Protic | 25 | Gravimetric | ||

| e.g., Toluene | Nonpolar | 37 | Gravimetric | ||

| e.g., Acetone | Polar Aprotic | 37 | UV-Vis | ||

| e.g., Ethanol | Polar Protic | 37 | Gravimetric |

Conclusion: Building a Foundation for Success

While direct, quantitative solubility data for this compound remains to be published, this guide provides the theoretical framework and practical, step-by-step methodologies for its determination. The solubility of a compound is not a mere data point; it is a critical piece of the puzzle in drug development, influencing everything from the feasibility of a synthesis route to the formulation of the final dosage form. By diligently applying the protocols outlined herein, researchers can generate the high-quality, reliable data needed to make informed decisions and advance their research programs. The principles and techniques described are universally applicable and form the bedrock of physicochemical characterization for any novel compound of pharmaceutical interest.

References

hazards and precautionary statements for 2-Chloro-6-methylquinoline-3-carbonitrile

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methylquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound (CAS No. 483287-37-2) is a halogenated heterocyclic building block commonly utilized in synthetic organic chemistry and drug discovery.[1] Its quinoline core is a prevalent scaffold in many biologically active compounds, making this reagent a valuable intermediate for the synthesis of novel chemical entities. However, its chemical reactivity and structure necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a detailed overview of its hazard profile, precautionary statements, and essential safety protocols, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Compound Identity:

-

Chemical Name: this compound

-

CAS Number: 483287-37-2

-

Molecular Formula: C₁₁H₇ClN₂[1]

-

Molecular Weight: 202.64 g/mol [1]

-

Physical Form: Solid

Part 1: GHS Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary dangers are associated with acute oral toxicity and the risk of severe eye damage.

Signal Word: Danger

GHS Pictograms:

| Pictogram | Hazard Class |

| Acute Toxicity (Oral) |

| Serious Eye Damage |

Hazard Statements (H-Statements):

| Code | Statement | Classification |

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) |

| H318 | Causes serious eye damage. | Serious Eye Damage (Category 1) |

Expert Analysis of Hazards:

-

H302 - Harmful if swallowed: This classification indicates that ingestion of relatively small quantities of the substance can cause significant toxic effects, which may be harmful but not necessarily lethal at this category level. The primary risk is accidental ingestion through poor hygiene practices, such as eating, drinking, or smoking in the laboratory, or through hand-to-mouth contact after handling the substance without gloves.

-

H318 - Causes serious eye damage: This is a critical hazard, implying that contact with the eyes can lead to irreversible damage. Unlike eye irritation, which is typically reversible, Category 1 eye damage involves a risk of permanent vision impairment or blindness. This hazard is likely due to the corrosive nature of the chemical to eye tissue. The nitrile and chloro- substituents on the quinoline ring contribute to its reactivity. Therefore, the use of appropriate eye protection is non-negotiable.

Part 2: Precautionary Statements & Safe Handling Protocols

A systematic approach to safety, encompassing prevention, response, and storage, is crucial when working with this compound. The following protocols are derived from GHS precautionary statements and best laboratory practices.

Prevention (P2XX)

The cornerstone of safety is preventing exposure. The following preventive measures must be strictly adhered to.

-

P264 - Wash skin thoroughly after handling.

-

Causality: Prevents accidental ingestion from hand-to-mouth contact and minimizes the risk of any potential skin irritation. Even if a substance is not classified as a skin irritant, residual chemicals on the hands can be transferred to the face, eyes, or food.

-

-

P270 - Do not eat, drink or smoke when using this product.

-

Causality: This is a fundamental laboratory rule that directly mitigates the risk of ingestion (H302).

-

-

P280 - Wear protective gloves/protective clothing/eye protection/face protection.

-

Causality & Protocol: This is the most critical precautionary measure for this specific compound.

-

Eye/Face Protection: Due to the severe eye damage risk (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[2] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Clothing: A lab coat must be worn to protect the skin and personal clothing.

-

-

Response (P3XX)

In the event of an accidental exposure, immediate and correct action is vital.

-

P301 + P317 - IF SWALLOWED: Get medical help.

-

Protocol: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

-

-

P305 + P354 + P338 - IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]

-

Protocol: This is a time-critical emergency. Proceed immediately to an eyewash station and flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses after the first few minutes of rinsing if it can be done easily. Seek immediate and specialized medical attention from an ophthalmologist.

-

-

P317 - Get medical help. [3]

-

Causality: Emphasizes the need for professional medical evaluation after any exposure, particularly eye contact or ingestion, due to the severity of the potential health effects.

-

Storage (P4XX)

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Protocol:

-

Store in a well-ventilated place.[2]

-

Keep the container tightly closed to prevent contamination and potential release of dust or vapors.[2]

-

Store in a dry, cool location away from incompatible materials such as strong oxidizing agents.[4]

-

The substance is classified under Storage Class 11 - Combustible Solids, indicating it should be stored away from sources of ignition.[5]

-

Disposal (P5XX)

-

P501 - Dispose of contents/container to an approved waste disposal plant. [2]

-

Protocol: All waste material, including empty containers and contaminated PPE, must be treated as hazardous waste. Disposal must be conducted in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

-

Part 3: Experimental Workflow and Visualization

To ensure a self-validating system of safety, every experimental plan involving this compound must integrate a risk assessment and handling workflow.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound from procurement to disposal.

Caption: Workflow for risk mitigation when handling this compound.

References

An In-Depth Technical Guide to the Thermal Stability Assessment of 2-Chloro-6-methylquinoline-3-carbonitrile

Executive Summary

2-Chloro-6-methylquinoline-3-carbonitrile is a heterocyclic compound that represents a valuable scaffold in medicinal chemistry and materials science. As with any advanced intermediate intended for further chemical transformation, particularly in the context of drug development and manufacturing, a thorough understanding of its thermal stability is paramount. This guide provides a comprehensive framework for researchers, process chemists, and safety professionals to evaluate the thermal hazards associated with this molecule. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into designing a robust thermal safety assessment. This document details the theoretical underpinnings of the molecule's stability, provides validated, step-by-step protocols for key analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines a strategy for interpreting the resulting data to ensure safe handling, storage, and processing.

Introduction: The Compound and The Imperative for Thermal Safety

Molecular Profile: this compound

This compound, with the empirical formula C₁₁H₇ClN₂, is a substituted quinoline derivative. The quinoline ring system is a foundational structure in numerous pharmaceuticals, and the specific functional groups of this molecule—a chloro group at the 2-position, a methyl group at the 6-position, and a carbonitrile at the 3-position—make it a versatile intermediate for creating more complex molecules. The presence of aromatic and heterocyclic frameworks generally imparts a high degree of thermal stability.[1][2] However, the combination of a halogen substituent and an energetic nitrile group necessitates a careful and thorough evaluation of its thermal behavior under various conditions.

The Critical Role of Thermal Stability in Development and Manufacturing